molecular formula C15H12ClN5 B2514814 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 380460-64-0

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2514814
CAS No.: 380460-64-0
M. Wt: 297.75
InChI Key: NLQVIGRBRSJTIX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound combining benzimidazole and 1,3,5-triazine pharmacophores. Its molecular formula is C₁₆H₁₂ClN₅ (molecular weight: 317.76 g/mol), featuring a 3-chlorophenyl substituent at the 4-position of the triazino-benzimidazole core.

Properties

IUPAC Name

4-(3-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQVIGRBRSJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with 3-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and crystallization.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazino-benzimidazoles are highly dependent on substituents at the 4-position. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP Key Features/Activity References
4-(3-Chlorophenyl)-... (Target Compound) 3-Cl-C₆H₄ C₁₆H₁₂ClN₅ 317.76 ~3.3* Discontinued; potential antiparasitic activity inferred from analogs
4-(3-Fluorophenyl)-... 3-F-C₆H₄ C₁₅H₁₂FN₅ 281.29 N/A Moderate antinematodal activity (75% yield); IR/NMR confirmed structure
4-(3-Methoxyphenyl)-... 3-OCH₃-C₆H₄ C₁₆H₁₅N₅O 293.33 ~2.8* 83% yield; lower antinematodal efficacy vs. hydroxyl analogs
4-(4-Fluorophenyl)-... 4-F-C₆H₄ C₁₅H₁₂FN₅ 281.29 N/A Discontinued; structural similarity to 3-Cl analog
4-(2-Ethoxyphenyl)-... 2-OCH₂CH₃-C₆H₄ C₁₇H₁₇N₅O 307.35 3.26 Higher lipophilicity; racemic mixture
4-(5-Methyl-2-thienyl)-... 5-methyl-thienyl C₁₄H₁₂N₆S 296.35 N/A Sulfur-containing heterocycle; potential enhanced electronic interactions
4-(4-Hydroxyphenyl)-... 4-OH-C₆H₄ C₁₅H₁₃N₅O 279.30 N/A Highest antinematodal efficacy (56% at 50 µg/mL); hydroxyl group enhances activity

*Estimated logP based on substituent contributions.

Key Observations:
  • Lipophilicity: Chloro and ethoxy substituents increase logP (e.g., 3.26 for 2-ethoxyphenyl vs.
  • Antinematodal Activity : Hydroxyl-substituted analogs (e.g., 4-hydroxyphenyl) show superior efficacy against Trichinella spiralis larvae (56% inhibition), likely due to hydrogen-bonding interactions . The 3-chloro analog’s activity remains underexplored but may align with electron-withdrawing substituents enhancing target binding.
  • Synthetic Yields : Methoxy and fluorine substituents generally yield >75%, whereas hydroxyl analogs require optimized conditions .

Tautomerism and Structural Dynamics

Triazino-benzimidazoles exhibit annular prototropic tautomerism, existing as 3,4-dihydro (A), 1,4-dihydro (B), or 4,10-dihydro (C) forms (). This dynamic equilibrium influences reactivity and binding:

  • 3,4-Dihydro Form : Predominant in analogs like 4-(3-methoxyphenyl)-... (3d), stabilizing NH groups for hydrogen bonding .
  • tautomers .

Biological Activity

4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole-triazole hybrids. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.

  • Molecular Formula: C₁₅H₁₂ClN₅
  • Molecular Weight: 297.74 g/mol
  • CAS Number: 380460-64-0

Antimicrobial Activity

Research indicates that benzimidazole-triazole hybrids exhibit significant antimicrobial properties. The presence of the triazole ring in these compounds enhances their interaction with biological targets, leading to improved efficacy against various pathogens.

  • Study Findings: A review highlighted that derivatives of benzimidazole and triazole have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antibacterial activity ranging from 35% to 80% relative to standard antibiotics like Ciprofloxacin .
CompoundTarget BacteriaActivity (% of Standard)MIC (μmol/mL)
2aStaphylococcus aureus65%18
3aE. coli70%6.25
3bStaphylococcus aureus50%18

Antiviral Activity

The compound has also been evaluated for its potential antiviral properties. Triazole derivatives are known for their ability to inhibit viral replication, particularly in the context of emerging viruses such as SARS-CoV-2.

  • Research Insights: Recent studies have indicated that triazole compounds can serve as effective inhibitors against viral enzymes, thus limiting the spread of viral infections . The structural features of these compounds play a crucial role in their antiviral efficacy.

Anticancer Activity

The anticancer potential of benzimidazole-triazole hybrids has been extensively studied. These compounds often induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study: A specific derivative demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency. For example:
Cell LineIC50 (μM)
HCT1166.2
MCF-727.3
T47D43.4

These findings suggest that modifications to the benzimidazole-triazole structure can enhance anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole-triazole hybrids is influenced by their structural components. Key factors include:

  • The presence of halogen substituents (e.g., chlorine) which can enhance lipophilicity and improve cellular uptake.
  • The configuration of the triazole and benzimidazole rings which affects binding affinity to biological targets.

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